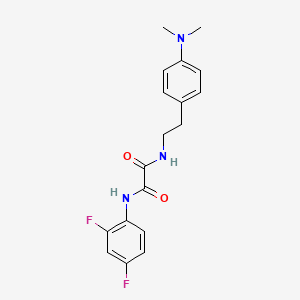

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and dimethylaminophenethyl groups attached to an oxalamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of 2,4-difluoroaniline with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then treated with a base, such as triethylamine, to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is primarily investigated for its potential as a pharmacophore in drug development. The compound's structure suggests it may interact effectively with various biological targets, making it a candidate for the development of new therapeutic agents.

Case Studies in Drug Development

- Anticancer Agents : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. The difluorophenyl group may enhance binding affinity to target proteins involved in cancer progression.

- Neurological Disorders : The dimethylamino group is often associated with enhanced central nervous system penetration, suggesting potential applications in treating neurological disorders.

Materials Science

The compound is also being explored for its properties in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical structure could lead to materials with enhanced thermal stability and mechanical properties.

Potential Applications

- Polymer Synthesis : Incorporating this compound into polymer matrices may yield materials with improved resistance to solvents and heat.

- Coatings : The compound's fluorinated nature could provide hydrophobic characteristics, making it suitable for protective coatings in various industrial applications.

Biological Research

In biological research, this compound serves as a tool to investigate the effects of fluorinated aromatic compounds on biological systems. Its distinct structural features allow researchers to study how modifications influence biological activity.

Research Focus Areas

- Fluorinated Compounds : Studies are being conducted on how the presence of fluorine affects the pharmacokinetics and pharmacodynamics of compounds within biological systems.

- Enzyme Interaction Studies : The compound's interaction with specific enzymes can provide insights into enzyme mechanisms and potential inhibition pathways.

Industrial Applications

The synthesis of this compound is also relevant in industrial chemistry for producing specialty chemicals and intermediates.

Synthesis Overview

The synthesis typically involves the reaction of 2,4-difluoroaniline with 4-(dimethylamino)phenethylamine under anhydrous conditions using oxalyl chloride as a coupling agent. This method ensures high yield and purity, essential for industrial applications.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer and neurological disorders | New therapeutic agents |

| Materials Science | Development of advanced polymers and coatings | Enhanced material properties |

| Biological Research | Study of fluorinated compounds' effects | Insights into enzyme interactions |

| Industrial Applications | Synthesis of specialty chemicals | Efficient production methods |

Mecanismo De Acción

The mechanism of action of N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, while the dimethylamino group modulates its electronic properties. The oxalamide core provides structural stability and facilitates interactions with biological macromolecules.

Comparación Con Compuestos Similares

Similar Compounds

N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.

N1-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine: Shares the difluorophenyl group but differs in the amine substitution pattern.

Uniqueness

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is unique due to the combination of its difluorophenyl and dimethylaminophenethyl groups, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Actividad Biológica

N1-(2,4-difluorophenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H19F2N3O

- SMILES Notation : CN(C)c1ccc(cc1)C(=O)N(C(=O)c2cccc(c2F)F)

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Transporter (SERT) : Research indicates that compounds with similar structural motifs exhibit binding affinities to SERT, potentially influencing serotonin levels in the brain . This suggests a possible application in treating mood disorders.

- Antioxidant Activity : Preliminary studies show that oxalamides can exhibit antioxidant properties, which may contribute to their therapeutic effects in neurodegenerative diseases .

Biological Activity Data

Study 1: Neuroprotective Potential

A study investigated the neuroprotective effects of oxalamide derivatives, including this compound. Results indicated that these compounds could significantly reduce neuronal apoptosis in models of cerebral ischemia. The mechanism was linked to their ability to modulate oxidative stress and inflammation .

Study 2: Antidepressant-like Effects

Another study explored the antidepressant-like effects of similar compounds in animal models. The results demonstrated that administration led to significant reductions in depressive-like behaviors, suggesting an enhancement in serotonergic signaling .

Propiedades

IUPAC Name |

N'-(2,4-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O2/c1-23(2)14-6-3-12(4-7-14)9-10-21-17(24)18(25)22-16-8-5-13(19)11-15(16)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPWDQPKRMMFMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.